4-Mercaptobenzoic acid 4-Mercaptobenzoic acid 4-mercaptobenzoic acid (4-MBA) is a probe molecule with thiol and carboxylic groups that form a self-assembled monolayers (SAMs) which can be used for the development of surface enhanced raman spectroscopy (SERS) sensors.

Brand Name: Vulcanchem
CAS No.: 1074-36-8
VCID: VC20768269
InChI: InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)
SMILES: C1=CC(=CC=C1C(=O)O)S
Molecular Formula: C₇H₆O₂S
Molecular Weight: 154.19 g/mol

4-Mercaptobenzoic acid

CAS No.: 1074-36-8

Cat. No.: VC20768269

Molecular Formula: C₇H₆O₂S

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

4-Mercaptobenzoic acid - 1074-36-8

Specification

CAS No. 1074-36-8
Molecular Formula C₇H₆O₂S
Molecular Weight 154.19 g/mol
IUPAC Name 4-sulfanylbenzoic acid
Standard InChI InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)
Standard InChI Key LMJXSOYPAOSIPZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)S
Canonical SMILES C1=CC(=CC=C1C(=O)O)S

Introduction

Basic Properties and Identification

Chemical Identity

4-Mercaptobenzoic acid (4-MBA) is an aromatic compound with the molecular formula C₇H₆O₂S and a molecular weight of 154.186 g/mol . It is registered under CAS number 1074-36-8 . The compound has several synonyms in scientific literature, including 4-carboxybenzenethiol, p-mercaptobenzoic acid, 4-sulfanylbenzoic acid, and benzoic acid, p-mercapto- . Its IUPAC standard InChIKey is LMJXSOYPAOSIPZ-UHFFFAOYSA-N .

Physical Properties

4-Mercaptobenzoic acid presents as a cream-colored crystalline solid that can range from white to yellow to green in appearance . The compound exhibits the following physical characteristics:

PropertyValue
Density1.3±0.1 g/cm³
Boiling Point314.3±25.0 °C at 760 mmHg
Melting Point215-224 °C
Flash Point143.9±23.2 °C
pKa4.05±0.10 (Predicted)
Exact Mass154.008850
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.642
LogP2.56

These physical properties indicate a relatively stable compound with low volatility and moderate water solubility . The compound is soluble in organic solvents such as alcohol and ether .

Structural Characteristics

Molecular Structure

4-Mercaptobenzoic acid features a benzene ring with two functional groups: a carboxylic acid (-COOH) at the 1-position and a thiol (-SH) group at the 4-position. This para arrangement of functional groups is crucial for its applications in surface chemistry and spectroscopy . The carboxylic acid group provides acidic properties and can form hydrogen bonds, while the thiol group enables strong interactions with metal surfaces .

Surface Binding Properties

One of the most significant properties of 4-mercaptobenzoic acid is its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver. This occurs through the thiol group, which forms strong metal-sulfur bonds . When adsorbed on titanium dioxide surfaces (both anatase and rutile), the molecule bonds through the carboxyl group following deprotonation in a bidentate geometry, as revealed by photoelectron spectroscopy studies .

Surface spectroscopy investigations have shown that when adsorbed on TiO₂ surfaces, the phenyl ring of the 4-MBA molecule orients at approximately 70° ± 5° from the surface on both rutile (110) and anatase (101) surfaces . This orientation has implications for the electronic structure and surface properties of the resulting films.

Chemical Properties and Stability

Reactivity

The reactivity of 4-mercaptobenzoic acid is primarily determined by its two functional groups. The thiol group readily forms covalent bonds with metals, particularly gold and silver, making it valuable for surface functionalization applications . The carboxylic acid group can undergo typical acid-base reactions, including deprotonation to form carboxylate salts and esterification .

Applications in Research and Industry

Analytical Chemistry Applications

One of the most notable applications of 4-mercaptobenzoic acid is its use as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . When used as a matrix, it exhibits several advantages:

  • Matrix-interference-free background

  • Greatly enhanced MS signal intensity

  • Excellent reproducibility

This technique has been successfully extended for the rapid screening and sensitive determination of ultratrace metals in fine particulate matter (PM2.5) . The compound's ability to form well-defined layers on metal surfaces makes it particularly valuable for these analytical applications.

Surface-Enhanced Raman Spectroscopy

4-Mercaptobenzoic acid is extensively used in surface-enhanced Raman spectroscopy (SERS) applications . Its bifunctional nature allows it to serve as:

  • A probe molecule for developing SERS sensors

  • A model analyte for evaluating SERS substrates

  • A pH-sensitive reporter molecule for intracellular pH measurements

The thiol group provides strong chemisorption to metallic nanoparticles, while the carboxylic acid group imparts pH sensitivity, allowing 4-MBA to function as a reporter for local pH changes. This property has been exploited in developing methods for pH determination in cellular environments .

Materials Science Applications

In materials science, 4-mercaptobenzoic acid serves multiple functions:

  • As a linker molecule in quantum dot solar cells, improving open-circuit voltage (Voc) and efficiency compared to traditional linkers

  • For functionalizing gold nanostructures to improve catalytic activity

  • As a platform for oligonucleotide immobilization in biosensor development

  • In the development of electrochemical sensors, such as those for bisphenol A detection using modified glassy carbon electrodes

Research Findings on Surface Interactions

Adsorption Studies

Significant research has been conducted on the adsorption behavior of 4-mercaptobenzoic acid on various surfaces. Studies using synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have revealed important details about its interaction with titanium dioxide surfaces .

On TiO₂ anatase (101) and rutile (110) surfaces, photoelectron spectroscopy results indicate that 4-MBA bonds through the carboxyl group after deprotonation, forming a bidentate geometry . Carbon K-edge NEXAFS spectra demonstrate that the phenyl ring orients at 70° ± 5° from the surface on both crystal structures, though subtle differences in electronic structure exist between the two surfaces .

Oxygen 1s spectra from adsorbed 4-MBA on anatase surfaces show peaks at binding energies of 530.1 eV (assigned to oxide) and 531.7 eV (consistent with the COO⁻ moiety), suggesting adsorption occurs through both oxygen atoms in the carboxyl group following proton loss . Similar behaviors are observed on rutile surfaces, with minor differences in binding energies .

pH-Sensitive Properties

Research has demonstrated that 4-mercaptobenzoic acid's carboxylic group undergoes protonation/deprotonation depending on pH, leading to changes in its Raman spectrum . This property has been utilized to develop SERS-based methods for measuring local pH and pKa values, with applications in cellular environments . The sensitivity and reproducibility of these methods make 4-mercaptobenzoic acid a valuable tool for intracellular pH measurements and monitoring .

Safety ParameterClassification/Recommendation
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305 + P351 + P338
Personal Protective EquipmentDust mask type N95 (US); Eyeshields; Gloves
Hazard CodesXi:Irritant
Risk PhrasesR36/37/38
Safety PhrasesS26-S36
RIDADRUN 3335
WGK Germany3

The compound is classified as an irritant that may cause irritation to the skin, eyes, and respiratory system . Proper personal protective equipment, including gloves, eye protection, and appropriate respiratory protection, should be used when handling this compound .

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